1-(Pyridin-4-YL)cyclopropanamine
CAS No.: 1060815-26-0
Cat. No.: VC4979054
Molecular Formula: C8H10N2
Molecular Weight: 134.182
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1060815-26-0 |
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Molecular Formula | C8H10N2 |
Molecular Weight | 134.182 |
IUPAC Name | 1-pyridin-4-ylcyclopropan-1-amine |
Standard InChI | InChI=1S/C8H10N2/c9-8(3-4-8)7-1-5-10-6-2-7/h1-2,5-6H,3-4,9H2 |
Standard InChI Key | GOMKSDWWSUWVOG-UHFFFAOYSA-N |
SMILES | C1CC1(C2=CC=NC=C2)N |
Introduction
1-(Pyridin-4-YL)cyclopropanamine, also known as cyclopropanamine with a pyridin-4-yl substituent, is a small organic compound of interest in medicinal chemistry and synthetic applications. Its structure consists of a cyclopropane ring attached to an amine group, with a pyridine ring substituted at the para position. This compound has garnered attention for its potential utility in drug discovery due to its unique structural features and reactivity.
Synthesis
1-(Pyridin-4-YL)cyclopropanamine can be synthesized through multiple routes:
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Cyclopropanation of Pyridine Derivatives: A common method involves the reaction of pyridine derivatives with cyclopropane precursors under basic or catalytic conditions.
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Reductive Amination: Starting from 4-pyridinecarboxaldehyde, reductive amination with cyclopropylamine yields the target compound.
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Grignard Reactions: Cyclopropylmagnesium bromide can react with pyridine-based intermediates to form the desired product.
These methods provide flexibility in tailoring the synthesis for specific applications or derivatives.
Applications
1-(Pyridin-4-YL)cyclopropanamine is primarily explored in pharmaceutical research due to its structural properties:
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Medicinal Chemistry: The compound’s amine group and aromatic pyridine ring make it a versatile building block for designing receptor ligands, enzyme inhibitors, or other bioactive molecules.
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Drug Discovery: The strained cyclopropane ring can impart unique pharmacokinetic properties, such as improved metabolic stability and membrane permeability.
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Chemical Biology: It serves as a precursor in synthesizing more complex heterocyclic systems for biological studies.
Biological Activity and Safety
Although specific biological activities of 1-(Pyridin-4-YL)cyclopropanamine are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas:
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Antiviral Agents: Cyclopropyl groups are often incorporated into antiviral drugs to enhance binding affinity.
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CNS Drugs: Pyridine-containing amines are common in central nervous system (CNS)-active compounds due to their ability to cross the blood-brain barrier.
Safety Profile
According to available data:
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Hazards:
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Harmful if swallowed (GHS Classification: Acute Tox. 4)
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Causes skin and eye irritation (Skin Irrit. 2, Eye Irrit. 2A)
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May cause respiratory irritation (STOT SE 3).
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Precautions:
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Use personal protective equipment (PPE) during handling.
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Store in a cool, dry place away from incompatible substances.
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Future Research Directions
Given its structural uniqueness, further exploration of this compound could focus on:
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Structure-Activity Relationship (SAR) Studies: Modifying the pyridine ring or cyclopropane group to optimize biological activity.
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Pharmacokinetics: Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Synthetic Derivatives: Developing analogs for targeted therapeutic applications.
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